molecular formula C18H22O4 B12777732 4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol CAS No. 103185-28-0

4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol

Cat. No.: B12777732
CAS No.: 103185-28-0
M. Wt: 302.4 g/mol
InChI Key: HCZKYJDFEPMADG-RYUDHWBXSA-N
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Description

Nordihydroguaiaretic Acid . It is a naturally occurring antioxidant found in the resin of the creosote bush. This compound has been studied for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nordihydroguaiaretic Acid can be synthesized through several methods. One common synthetic route involves the oxidative coupling of catechol derivatives. The reaction typically requires a catalyst such as copper or iron salts and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, Nordihydroguaiaretic Acid is often extracted from the creosote bush. The extraction process involves solvent extraction followed by purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Nordihydroguaiaretic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Nordihydroguaiaretic Acid has a wide range of scientific research applications:

    Chemistry: Used as an antioxidant in various chemical formulations.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used as a preservative in food and cosmetic products due to its antioxidant properties.

Mechanism of Action

Nordihydroguaiaretic Acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits enzymes involved in the metabolism of arachidonic acid, such as lipoxygenase and cyclooxygenase, which play a role in inflammation and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: Another naturally occurring antioxidant with similar phenolic properties.

    Catechol: A precursor in the synthesis of Nordihydroguaiaretic Acid and other related compounds.

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Uniqueness

Nordihydroguaiaretic Acid is unique due to its dual role as both an antioxidant and an enzyme inhibitor. This dual functionality makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds.

Properties

CAS No.

103185-28-0

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

4-[(2S,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12-/m0/s1

InChI Key

HCZKYJDFEPMADG-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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